molecular formula C13H18BrNO2S B1412260 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide CAS No. 1704096-05-8

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide

Cat. No. B1412260
M. Wt: 332.26 g/mol
InChI Key: FRSCBDNVPNYSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C13H18BrNO2S . It is commonly referred to as 4-BCDMS.


Molecular Structure Analysis

The molecular structure of “4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide” consists of a benzene ring substituted with bromine, two methyl groups, and a sulfonamide group attached to a cyclopentyl ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.26 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 431.5±55.0 °C at 760 mmHg . The flash point is 214.8±31.5 °C .

Scientific Research Applications

Novel Brominated Flame Retardants

A review highlights the occurrence of novel brominated flame retardants (NBFRs) in various environments and emphasizes the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for many NBFRs not included in monitoring programs or studies, underscoring the need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Inorganic Bromine in the Marine Boundary Layer

Research on the cycling of inorganic bromine in the marine boundary layer (MBL) has been reviewed, providing insights into its effects on ozone processing and other marine air constituents. This study emphasizes the need for more reliable quantification techniques for Br-containing compounds at ambient concentrations, which would enhance our understanding of inorganic Br cycling over the oceans and its global significance (Sander et al., 2003).

Electrochemical Surface Finishing and Energy Storage Technology

A review discusses the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures, highlighting the steadily increasing interest in this field due to improved handling and application techniques. This review categorizes technology into electroplating and energy storage, pointing towards new findings and insights obtained through state-of-the-art technologies, shining a spotlight on haloaluminate RTILs and solvent mixtures once again (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-9-7-11(14)8-10(2)13(9)18(16,17)15-12-5-3-4-6-12/h7-8,12,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSCBDNVPNYSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2CCCC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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